

Dmab-anabaseine dihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Dmab-anabaseine dihydrochloride*

Cat. No.: *B599352*

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An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dmab-anabaseine dihydrochloride**, a significant nicotinic acetylcholine receptor (nAChR) modulator. This document consolidates key chemical and physiological data, details established experimental protocols, and illustrates its primary signaling pathway.

Chemical and Physical Data

Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine, a toxin originally isolated from marine worms. It is recognized for its potent and selective action on specific subtypes of neuronal nicotinic acetylcholine receptors.

There is a noted discrepancy in the Chemical Abstracts Service (CAS) number for this compound across various suppliers. Both commonly cited numbers are provided below for comprehensive reference.

Parameter	Value	Citations
IUPAC Name	4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride	[1]
Synonyms	DMAB-anabaseine dihydrochloride	[1][2][3][4]
CAS Number	154149-38-9 or 32013-69-7	[1][2][3][5][6]
Molecular Formula	C ₁₉ H ₂₁ N ₃ ·2HCl	[1][2][6]
Molecular Weight	364.32 g/mol	[1][6]
Purity	≥98% (HPLC)	[3][6]
Solubility	Soluble to 100 mM in water and to 25 mM in DMSO.	[6]
Storage	Desiccate at -20°C.	[6]

Mechanism of Action

Dmab-anabaseine dihydrochloride is a selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR) and also acts as an antagonist at the $\alpha 4\beta 2$ nAChR subtype. [4] Its activity at the $\alpha 7$ nAChR is of particular interest in neuroscience research due to the receptor's high permeability to calcium ions and its role in cognitive processes. [7] The influx of calcium upon receptor activation initiates a cascade of downstream signaling events. [8]

The compound has demonstrated cognition-enhancing effects in animal models, specifically improving long-term memory in rats. [4] This has led to its investigation as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to characterize the activity of **Dmab-anabaseine dihydrochloride**.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the ion channel activity of $\alpha 7$ nAChRs in response to **Dmab-anabaseine dihydrochloride** in a cellular model, such as *Xenopus* oocytes or mammalian cell lines (e.g., GH3) stably expressing the receptor.[\[9\]](#)

Objective: To determine the potency (EC_{50}) and efficacy of **Dmab-anabaseine dihydrochloride** as an $\alpha 7$ nAChR agonist.

Materials:

- Cells: *Xenopus* oocytes or a mammalian cell line stably expressing human $\alpha 7$ nAChRs.
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 $CaCl_2$, 2 $MgCl_2$, 10 HEPES, 10 Glucose. Adjusted to pH 7.4.
- Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES. Adjusted to pH 7.2.[\[10\]](#)
- **Dmab-anabaseine dihydrochloride** stock solution: Prepared in the external solution at various concentrations.
- Positive Allosteric Modulator (PAM): PNU-120596 (10 μM) is often included in the external solution to enhance the small and rapidly desensitizing currents typical of $\alpha 7$ nAChRs, allowing for more robust measurements.[\[9\]](#)[\[11\]](#)
- Patch Pipettes: Pulled from borosilicate glass to a resistance of 3-5 M Ω when filled with the internal solution.
- Electrophysiology Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

- Cell Preparation: Culture cells to an appropriate confluency. For recordings, cells are plated on glass coverslips.

- **Pipette Preparation:** Fill a patch pipette with the filtered internal solution and mount it on the micromanipulator.
- **Establishing a Seal:** Under visual guidance, approach a target cell with the pipette tip and apply gentle suction to form a high-resistance ($G\Omega$) seal between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
- **Voltage Clamp:** Clamp the cell membrane potential at a holding potential of -70 mV.
- **Compound Application:** Perfuse the cell with the external solution containing the desired concentration of **Dmab-anabaseine dihydrochloride** (and PNU-120596). A rapid perfusion system is necessary to capture the fast activation and desensitization kinetics of the $\alpha 7$ nAChR.
- **Data Recording:** Record the induced currents. The peak current amplitude is measured as the response.
- **Dose-Response Curve:** Repeat steps 6 and 7 with a range of **Dmab-anabaseine dihydrochloride** concentrations to generate a dose-response curve and calculate the EC_{50} value.

In-Vivo Cognitive Assessment: Radial Arm Maze

This protocol outlines the use of the radial arm maze to evaluate the effects of **Dmab-anabaseine dihydrochloride** on spatial working and reference memory in rats.[\[4\]](#)[\[12\]](#)[\[13\]](#)

Objective: To assess the in-vivo efficacy of **Dmab-anabaseine dihydrochloride** in enhancing cognitive function.

Materials:

- **Subjects:** Adult male Sprague-Dawley rats.
- **Apparatus:** An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.[\[14\]](#) Visual cues are placed around the room to aid in spatial navigation.

- **Dmab-anabaseine dihydrochloride:** Dissolved in sterile saline for intraperitoneal (i.p.) injection.
- Food Reward: Small food pellets.

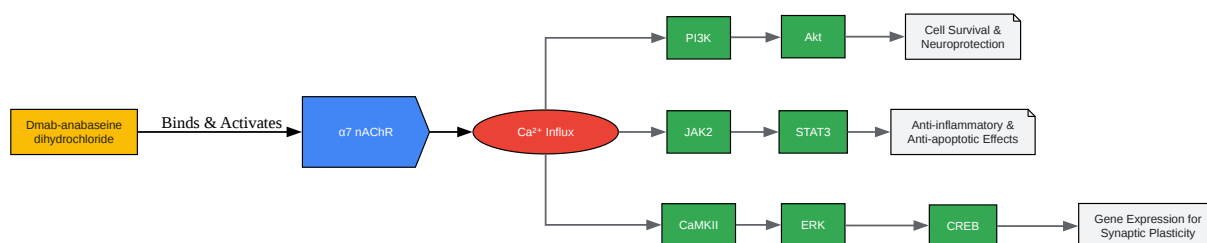
Procedure:

- Habituation: For 2-3 days prior to testing, allow each rat to explore the maze for 10 minutes with all arms baited with food pellets to familiarize them with the apparatus and the reward. [\[12\]](#)
- Drug Administration: Administer **Dmab-anabaseine dihydrochloride** (e.g., a dose of 2 mg/kg, i.p.) or vehicle (saline) daily for the duration of the study (e.g., 30 days), typically 30 minutes before the trial. [\[4\]](#)
- Training/Testing Protocol:
 - Bait four of the eight arms with a single food pellet. The baited arms should remain consistent for each rat throughout the experiment (for reference memory assessment).
 - Place the rat in the central platform and allow it to explore the maze for a set period (e.g., 10 minutes) or until all four baited arms have been visited.
 - An arm entry is defined as the rat placing all four paws inside an arm. [\[14\]](#)
- Data Collection and Analysis:
 - Working Memory Errors: Entries into an arm that has already been visited within the same trial.
 - Reference Memory Errors: Entries into an arm that has never been baited.
 - Time to Completion: The time taken to find all four rewards.
 - Compare the number of errors and the time to completion between the drug-treated and vehicle control groups. A significant reduction in errors in the treated group indicates cognitive enhancement.

- Olfactory Cue Control: Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.[14]

Signaling Pathway

Activation of the $\alpha 7$ nAChR by **Dmab-anabaseine dihydrochloride** initiates a critical signaling cascade primarily driven by calcium influx. This influx acts as a second messenger, triggering multiple downstream pathways that are implicated in neuroprotection, synaptic plasticity, and cognitive function.



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Caption: Dmab-anabaseine signaling cascade.

The binding of **Dmab-anabaseine dihydrochloride** to the $\alpha 7$ nAChR triggers the opening of this ligand-gated ion channel, leading to a rapid influx of calcium ions into the neuron.[15] This increase in intracellular calcium concentration activates several key signaling pathways:

- **PI3K/Akt Pathway:** This pathway is crucial for promoting cell survival and neuroprotection by inhibiting apoptotic processes.[16]
- **JAK2/STAT3 Pathway:** Activation of this cascade is associated with anti-inflammatory and anti-apoptotic effects.[15][8]

- CaMKII/ERK/CREB Pathway: Calcium-dependent kinases such as CaMKII and ERK are activated, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[17][18] Activated CREB then modulates the expression of genes that are vital for synaptic plasticity, learning, and memory.[19][20]

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